molecular formula C16H12O4 B189137 1,2-Dimethoxyanthracene-9,10-dione CAS No. 6003-12-9

1,2-Dimethoxyanthracene-9,10-dione

Cat. No.: B189137
CAS No.: 6003-12-9
M. Wt: 268.26 g/mol
InChI Key: AMKRBKSZCGCEJK-UHFFFAOYSA-N
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Description

1,2-Dimethoxyanthracene-9,10-dione is an organic compound with the molecular formula C16H12O4. It is a derivative of anthracene, specifically substituted at the 1 and 2 positions with methoxy groups and at the 9 and 10 positions with carbonyl groups. This compound is known for its vibrant yellow color and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethoxyanthracene-9,10-dione can be synthesized through several methods. One common route involves the methoxylation of anthraquinone derivatives. The reaction typically uses methanol as the methoxylating agent in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions often require elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale methoxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming hydroquinone derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy groups under basic conditions.

Major Products

The major products formed from these reactions include various anthraquinone derivatives, hydroquinones, and substituted anthracenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Dimethoxyanthracene-9,10-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in photophysical studies.

    Biology: The compound has been studied for its potential biological activities, including its role in drug development and its effects on cellular processes.

    Medicine: Research has shown that this compound can enhance the efficacy of chemotherapy drugs and reduce their toxicity.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    9,10-Dimethoxyanthracene: Similar in structure but lacks the carbonyl groups at the 9 and 10 positions.

    1,4-Dimethoxyanthracene-9,10-dione: Another derivative with methoxy groups at different positions.

    9,10-Diphenylanthracene: Substituted with phenyl groups instead of methoxy groups.

Uniqueness

1,2-Dimethoxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical properties and reactivity

Properties

IUPAC Name

1,2-dimethoxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-12-8-7-11-13(16(12)20-2)15(18)10-6-4-3-5-9(10)14(11)17/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKRBKSZCGCEJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400939
Record name 1,2-dimethoxyanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6003-12-9
Record name 1,2-dimethoxyanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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